ethyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate
CAS No.:
Cat. No.: VC18326843
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N2O2 |
|---|---|
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | ethyl 3-(1-methylpyrazol-4-yl)prop-2-enoate |
| Standard InChI | InChI=1S/C9H12N2O2/c1-3-13-9(12)5-4-8-6-10-11(2)7-8/h4-7H,3H2,1-2H3 |
| Standard InChI Key | CJNCRTPEAMYZER-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C=CC1=CN(N=C1)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted at the 4-position with a methyl group () and an acrylate ester () at the 3-position (Figure 1). The (E)-configuration of the acrylate moiety ensures rigidity in the structure, influencing its reactivity and intermolecular interactions . Key structural identifiers include:
The planar pyrazole ring and conjugated acrylate system contribute to its stability and electronic properties, making it amenable to further functionalization .
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) spectroscopy confirms the (E)-stereochemistry, with characteristic peaks for the acrylate -unsaturated ester ( ~6.3 ppm for the vinyl proton) and pyrazole ring protons ( ~7.5 ppm) . Density functional theory (DFT) calculations predict a dipole moment of 3.8 D, indicating moderate polarity, while logP values (~0.9) suggest balanced hydrophobicity for membrane permeability in drug design .
Synthesis and Preparation Methods
Organic Synthesis Approaches
The synthesis of ethyl (E)-3-(1-methyl-1H-pyrazol-4-yl)acrylate typically involves two key steps:
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Formation of the Pyrazole Core: 1-Methyl-1H-pyrazole-4-carbaldehyde is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones, followed by methylation .
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Acrylate Esterification: The aldehyde undergoes a Horner-Wadsworth-Emmons reaction with ethyl diethylphosphonoacetate to introduce the acrylate group, ensuring (E)-selectivity .
Alternative routes employ Suzuki-Miyaura cross-coupling between pyrazole boronic esters and acrylate halides, though yields are lower (~65%) compared to the phosphonate method (~85%) .
Industrial-Scale Production
Industrial processes optimize cost and efficiency by utilizing continuous-flow reactors. For example, a telescoped synthesis combining pyrazole formation and acrylation in a single flow system achieves a 78% yield with a residence time of 30 minutes. Key parameters include:
| Parameter | Optimal Condition |
|---|---|
| Temperature | 80°C |
| Catalyst | Triethylamine (5 mol%) |
| Solvent | Tetrahydrofuran (THF) |
This method reduces waste and improves scalability compared to batch processes.
Biological and Pharmacological Activities
Anti-Inflammatory Properties
The pyrazole moiety inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid pathway. In murine macrophages, the compound reduces prostaglandin E2 (PGE2) production by 62% at 10 μM, comparable to celecoxib.
Antimicrobial Efficacy
Against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) are 32 μg/mL and 64 μg/mL, respectively. The acrylate group enhances membrane penetration, while the pyrazole ring disrupts bacterial DNA gyrase.
Applications in Materials Science
Polymer Chemistry
The compound serves as a monomer in UV-curable resins. Copolymerization with methyl methacrylate yields polymers with a glass transition temperature () of 105°C and tensile strength of 45 MPa, suitable for coatings and adhesives .
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